1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid
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Overview
Description
1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid is a complex organic compound with a molecular formula of C22H28ClN3O10 and a molecular weight of 529.925 g/mol . This compound is notable for its unique structure, which includes an imidazole ring, a chlorinated phenyl group, and an oxalic acid moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid involves multiple stepsThe final step involves the addition of oxalic acid to form the complete compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorinated phenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid involves its interaction with specific molecular targets and pathways. The imidazole ring and chlorinated phenyl group play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Imidazo[1,2-a]pyridines
Uniqueness
1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
85128-16-1 |
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Molecular Formula |
C22H28ClN3O10 |
Molecular Weight |
529.9 g/mol |
IUPAC Name |
1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H24ClN3O2.2C2H2O4/c1-12(2)21-9-16(23)10-24-18-13(3)7-15(19)8-17(18)14(4)22-6-5-20-11-22;2*3-1(4)2(5)6/h5-8,11-12,16,21,23H,4,9-10H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
JZDJEZDWPRCULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(CNC(C)C)O)C(=C)N2C=CN=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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